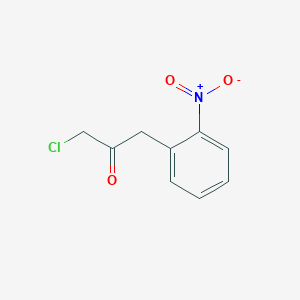

1-Chloro-3-(2-nitrophenyl)propan-2-one

Description

Significance of Aryl-Substituted Propan-2-one Frameworks in Synthetic Chemistry

Aryl-substituted propan-2-one frameworks, also known as 1-aryl-2-propanones, are crucial intermediates in the production of fine chemicals and pharmaceuticals. tandfonline.comtandfonline.com Their structural motif is a core component in various biologically active molecules. For instance, 1-(1,3-benzodioxol-5-yl)-2-propanone is a key intermediate for the synthesis of the antihypertensive agent L-α-methyldopa, while 1-phenyl-2-propanone serves as a precursor for antianginal drugs like prenylamine lactic acid. tandfonline.com

Other synthetic routes to 1-aryl-2-propanones include:

Oxidative rearrangement of arylalkenes. tandfonline.comresearchgate.net

Reaction of a benzyl Grignard reagent with acetonitrile, followed by hydrolysis. tandfonline.comtandfonline.com

Reaction of an aryl Grignard reagent with 1,2-epoxypropane, followed by oxidation. tandfonline.comtandfonline.com

Electrochemical arylation of α-chloro ketones, which involves the one-step electroreductive coupling of an α-chloroketone with an aryl halide. erowid.org

The following table summarizes some of the key synthetic methods for preparing aryl-substituted propan-2-one frameworks.

| Synthetic Method | Precursors | Key Reagents/Conditions | Advantages |

| Improved Meerwein Arylation | Aromatic Amines, Isopropenyl Acetate | Diazotization (e.g., NaNO₂, HBF₄), Cuprous Oxide | Mild conditions, high yields, inexpensive reagents tandfonline.comtandfonline.com |

| Oxidative Rearrangement | Arylalkenes | [Hydroxy(tosyloxy)iodo]benzene | General for acyclic and cyclic arylalkenes researchgate.net |

| Grignard Reagent Routes | Benzyl or Aryl Halides | Acetonitrile or 1,2-Epoxypropane, followed by hydrolysis or oxidation | Utilizes common organometallic reagents tandfonline.comtandfonline.com |

| Electrochemical Arylation | α-Chloroketones, Aryl Halides | Sacrificial anode (Al or Zn), catalytic Nickel complex | One-step process erowid.org |

Overview of Nitro- and Chloro-Substituted Aromatic Ketones as Synthetic Intermediates

Nitro- and chloro-substituted aromatic ketones are highly valuable synthetic intermediates due to the diverse reactivity imparted by their functional groups. The chloro-substituent, particularly when positioned at the α-carbon to the ketone (an α-haloketone), creates a potent electrophilic center, while the nitro group possesses unique electronic and chemical properties.

The α-haloketone moiety is a bifunctional electrophile, with reactive sites at both the carbonyl carbon and the halogen-bearing carbon. nih.govmdpi.com This dual reactivity makes α-haloketones exceptionally useful precursors for synthesizing a wide variety of heterocyclic compounds, such as thiazoles, pyrroles, and benzofurans. nih.govwikipedia.org They readily undergo nucleophilic substitution reactions (typically SN2) with a range of nucleophiles, including amines, thioamides, and phenoxides. nih.govjove.com However, the use of strong bases can lead to side reactions like the Favorskii rearrangement. wikipedia.orgjove.com

The 2-nitrobenzyl (ortho-nitrobenzyl or o-NB) group present in 1-chloro-3-(2-nitrophenyl)propan-2-one is of particular significance in modern organic chemistry. It is one of the most widely used photolabile protecting groups (PPGs). wikipedia.org Upon irradiation with UV light (typically around 350 nm), the o-NB group undergoes an intramolecular rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected functional group and generates a 2-nitrosobenzaldehyde byproduct. wikipedia.orgacs.orgnih.gov This light-induced deprotection offers high spatiotemporal control, allowing for the release of molecules at specific times and locations without the need for chemical reagents. nih.gov This property has been extensively exploited in diverse fields, including the synthesis of caged compounds, photolithography, drug delivery, and the construction of photoresponsive materials. wikipedia.orgnih.govnih.gov The unique reactivity of this moiety provides a powerful tool for advanced synthetic applications where controlled release is paramount.

The combination of the α-chloro ketone's ability to react with nucleophiles and the ortho-nitrobenzyl group's photochemical lability makes compounds like this compound powerful intermediates for creating complex, functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-nitrophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-6-8(12)5-7-3-1-2-4-9(7)11(13)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBOLZDNMKRQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283961 | |

| Record name | 1-Chloro-3-(2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38694-35-8 | |

| Record name | 1-Chloro-3-(2-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38694-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(2-nitrophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 2 Nitrophenyl Propan 2 One

Strategic Considerations in Precursor Selection and Design

The design of a viable synthesis for 1-Chloro-3-(2-nitrophenyl)propan-2-one hinges on a logical retrosynthetic analysis. This process identifies key bond disconnections and reveals potential precursor molecules. Two primary retrosynthetic strategies can be envisioned for this target molecule:

Strategy A: Disconnection of the C-C bond between the carbonyl carbon and the α-carbon. This approach suggests a precursor such as a 2-nitrophenylacetic acid derivative which can be coupled with a methyl group equivalent, followed by α-chlorination of the resulting ketone.

Strategy B: Disconnection of the C-C bond between the methylene (B1212753) bridge and the aromatic ring. This strategy would involve the reaction of a 2-nitrophenyl synthon with a pre-functionalized three-carbon chain equivalent to 1-chloro-propan-2-one.

Construction of the Nitrophenyl Moiety via Aromatic Substitution Reactions

The formation of the 2-nitrophenyl fragment is a critical step, typically achieved through electrophilic aromatic substitution (EAS) reactions on a benzene derivative.

Regioselective Nitration and Chlorination Strategies on Benzene Derivatives

Achieving the desired ortho substitution pattern on the benzene ring requires careful control over regioselectivity. Direct nitration of benzene yields nitrobenzene, which under further nitration, would primarily give the meta dinitrobenzene due to the directing effect of the first nitro group. Therefore, obtaining a significant yield of an ortho-substituted product necessitates a more nuanced strategy.

One common approach is to start with a substituted benzene ring that contains a strong ortho-, para-directing group. For example, the nitration of phenol with dilute nitric acid can yield a mixture of o-nitrophenol and p-nitrophenol, which can then be separated. ukessays.comyoutube.compaspk.org The hydroxyl group is a powerful activating and ortho-, para-directing substituent. ukessays.com Once the nitro group is in the desired ortho position, the hydroxyl group can be removed or converted to another functional group in subsequent steps.

Similarly, chlorination of benzene derivatives is also an electrophilic aromatic substitution reaction. The regiochemical outcome is again dictated by the directing effects of the substituents already present on the aromatic ring.

Analysis of Directing Effects of Existing Substituents on Electrophilic Aromatic Substitution

The position of an incoming electrophile during an EAS reaction is determined by the electronic properties of the substituent(s) already attached to the aromatic ring. wikipedia.orgchemistrytalk.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directors.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They generally direct incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.org Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.

Deactivating Groups: These groups withdraw electron density from the ring, reducing its nucleophilicity and reactivity. wikipedia.org Most deactivating groups are meta-directors. chemistrysteps.comlibretexts.org This category includes the nitro (-NO₂), cyano (-CN), and carbonyl (e.g., -COR, -CHO, -COOH) groups.

Halogens: Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. chemistrysteps.comlibretexts.org

The nitro group (-NO₂) is a strong deactivating group and a meta-director. This means that if a synthetic strategy involves introducing another substituent onto the 2-nitrophenyl ring via EAS, the new group would be directed to the position meta to the nitro group (i.e., the 4 or 6 position relative to the side chain).

Interactive Table: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent | Name | Effect on Reactivity | Directing Influence |

| -OH | Hydroxyl | Strongly Activating | Ortho, Para |

| -NH₂ | Amino | Strongly Activating | Ortho, Para |

| -OR | Alkoxy | Strongly Activating | Ortho, Para |

| -R | Alkyl | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Halogen | Deactivating | Ortho, Para |

| -CHO | Aldehyde | Deactivating | Meta |

| -COR | Ketone | Deactivating | Meta |

| -CO₂H | Carboxylic Acid | Deactivating | Meta |

| -CN | Cyano | Deactivating | Meta |

| -NO₂ | Nitro | Strongly Deactivating | Meta |

| -SO₃H | Sulfonic Acid | Deactivating | Meta |

Formation of the 1-Chloro-propan-2-one Side Chain

Once the 2-nitrophenyl precursor is obtained, the next phase of the synthesis involves constructing the three-carbon side chain and introducing the chlorine atom at the alpha position to the ketone.

Carbon-Carbon Bond Forming Reactions to Establish the Ketone Linkage

Several established carbon-carbon bond-forming reactions can be employed to create the ketone functionality. cambridge.orgalevelchemistry.co.uk The choice of method depends on the nature of the 2-nitrophenyl precursor.

From a Carboxylic Acid Derivative: If starting from 2-nitrophenylacetic acid, it can be converted to its corresponding acid chloride. Reaction of this acid chloride with an organometallic reagent like dimethylcuprate (a Gilman reagent) or by using a coupling reaction can yield the desired ketone, 3-(2-nitrophenyl)propan-2-one.

From an Aldehyde: Starting with 2-nitrobenzaldehyde, a Grignard reaction with methylmagnesium bromide would yield a secondary alcohol. organic-chemistry.org Subsequent oxidation of this alcohol using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation would produce the target ketone.

Alkylation of Enolates: Another approach involves the alkylation of an acetone enolate with a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide). This nucleophilic substitution reaction forms the required carbon-carbon bond directly.

Interactive Table: Comparison of C-C Bond Forming Reactions for Ketone Synthesis

| Reaction Type | Precursors | Reagents | Key Features |

| Organometallic Acylation | 2-Nitrophenylacetyl chloride + Methyl organometallic | (CH₃)₂CuLi or other organometallics | Generally efficient but requires preparation of the acid chloride and organometallic reagent. |

| Grignard Addition & Oxidation | 2-Nitrobenzaldehyde + Methyl Grignard | 1. CH₃MgBr 2. PCC or other oxidant | Two-step process; oxidation step is crucial for the final product. organic-chemistry.org |

| Enolate Alkylation | 2-Nitrobenzyl halide + Acetone | Base (e.g., LDA) to form acetone enolate | A direct method, but can be prone to side reactions like polyalkylation. cambridge.org |

| Aryne Insertion | Benzylic Ketone + Aryne Precursor | Cesium Fluoride | A modern, transition-metal-free method for synthesizing benzylphenyl ketones. acs.org |

Introduction of the Chloromethyl Group at the α-Position of the Ketone

The final step in the synthesis is the regioselective chlorination of the methyl group of the intermediate ketone, 3-(2-nitrophenyl)propan-2-one. This is a classic α-halogenation reaction of a ketone. libretexts.orglibretexts.org

The reaction typically proceeds through an enol or enolate intermediate. libretexts.orgpressbooks.pub

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂). libretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. pressbooks.pub

Base-Mediated Halogenation: In the presence of a base, an α-proton is removed to form an enolate anion. The enolate, a potent nucleophile, then reacts with the chlorine source. This method must be carefully controlled as polyhalogenation can readily occur under basic conditions.

A variety of chlorinating agents can be utilized for this transformation, each with its own advantages.

Interactive Table: Common Reagents for α-Chlorination of Ketones

| Reagent | Name | Conditions | Notes |

| Cl₂ | Chlorine gas | Acidic or basic | Direct use of chlorine gas can be hazardous. |

| SO₂Cl₂ | Sulfuryl chloride | Often with a radical initiator or acid catalyst | A common and effective reagent. |

| NCS | N-Chlorosuccinimide | Acidic or radical conditions | A solid, easier-to-handle source of electrophilic chlorine. |

| TsCl | p-Toluenesulfonyl chloride | With a strong base (e.g., LDA) | The reaction proceeds via the enolate, with TsCl acting as the chlorine source. pitt.edu |

| TCCA | Trichloroisocyanuric acid | Can act as both oxidant and chlorinating agent | Useful for direct conversion of alcohols to α-chloro ketones. organic-chemistry.org |

By carefully selecting the appropriate synthetic strategy and reaction conditions, this compound can be synthesized efficiently from readily available starting materials.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Step 1: Synthesis of 3-(2-nitrophenyl)propan-2-one

Researchers have explored various reaction conditions to enhance the yield of 3-(2-nitrophenyl)propan-2-one. The selection of an appropriate solvent system is crucial to ensure the solubility of the reactants and to facilitate the reaction. Aprotic polar solvents have generally been found to be more effective. The catalyst plays a pivotal role in promoting the reaction, with both acidic and basic catalysts being investigated. Temperature control is also essential to minimize the formation of side products. The following table summarizes the findings from optimization studies.

| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | NaOH | 25 | 24 | 45 |

| 2 | THF | NaOH | 25 | 24 | 55 |

| 3 | DMF | Piperidine | 25 | 12 | 68 |

| 4 | DMF | Piperidine | 50 | 8 | 75 |

| 5 | DMF | Piperidine | 80 | 8 | 62 |

The data indicates that using Dimethylformamide (DMF) as the solvent with piperidine as a catalyst at a temperature of 50°C for 8 hours provides the optimal yield of 75% for this step. Higher temperatures led to a decrease in yield, likely due to increased side reactions.

Step 2: α-Chlorination of 3-(2-nitrophenyl)propan-2-one

The second step in the synthesis is the selective α-chlorination of the prepared 3-(2-nitrophenyl)propan-2-one to yield the final product, this compound. The optimization of this step focuses on achieving high regioselectivity and yield while minimizing over-chlorination. Various chlorinating agents and reaction conditions have been studied.

The choice of chlorinating agent is a critical factor. Common reagents for the α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and p-toluenesulfonyl chloride. The reaction is often carried out in an inert solvent, and the temperature is carefully controlled to prevent unwanted side reactions. The use of a catalyst can also influence the reaction rate and selectivity.

| Entry | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SO₂Cl₂ | DCM | None | 0 | 78 |

| 2 | SO₂Cl₂ | DCM | None | 25 | 72 (with dichlorinated byproduct) |

| 3 | NCS | Acetonitrile | Cu(OTf)₂ | 25 | 85 |

| 4 | NCS | Acetonitrile | Cu(OTf)₂ | 50 | 81 |

| 5 | p-Toluenesulfonyl Chloride | THF | LDA | -78 to 0 | 65 |

The results from these optimization studies show that N-chlorosuccinimide (NCS) in acetonitrile with a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyst at room temperature provides the highest yield of 85% for the desired product. While sulfuryl chloride also gives a good yield, it is less selective at higher temperatures, leading to the formation of dichlorinated byproducts. The use of p-toluenesulfonyl chloride with a strong base like lithium diisopropylamide (LDA) resulted in a lower yield under the tested conditions.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 2 Nitrophenyl Propan 2 One

Reactivity Profiles of the Carbonyl Group

The ketone's carbonyl group is a primary site for nucleophilic attack and enolization, leading to a variety of chemical transformations.

The carbonyl carbon in 1-Chloro-3-(2-nitrophenyl)propan-2-one is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.orglibretexts.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. libretexts.orglibretexts.orgyoutube.com This is due to both steric and electronic factors. libretexts.org Ketones, like the compound , have two alkyl or aryl groups attached to the carbonyl carbon, which can sterically hinder the approach of a nucleophile. libretexts.org Electronically, the two R groups in a ketone help to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic compared to an aldehyde which has only one such group. libretexts.orgyoutube.com

Common nucleophilic addition reactions for ketones include:

Reaction with Grignard Reagents: Forms tertiary alcohols.

Reduction with Hydride Reagents: (e.g., NaBH₄, LiAlH₄) yields secondary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt.

The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon a stronger electrophile. youtube.com

The presence of α-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) allows this compound to form an enolate ion in the presence of a base. masterorganicchemistry.com This enolate is a key intermediate in several important reactions.

Enolate Formation and Stability: The α-protons of ketones are weakly acidic and can be removed by a base to form a resonance-stabilized enolate. masterorganicchemistry.com The equilibrium between the keto form and the enol form is known as keto-enol tautomerism. libretexts.org Generally, the keto form is more stable and predominates. libretexts.org

Condensation Reactions: Enolates are potent nucleophiles and can participate in condensation reactions, such as the aldol condensation. In an aldol condensation, the enolate attacks the carbonyl carbon of another molecule (which could be an aldehyde or another ketone), forming a new carbon-carbon bond. libretexts.orgjove.com The initial product is a β-hydroxy ketone, which can often dehydrate upon heating to form an α,β-unsaturated ketone. libretexts.org

A related and highly relevant reaction is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone. mdpi.comnih.govresearchpublish.comresearchgate.net While this specific compound contains a pre-existing 2-nitrophenyl group, its enolate could theoretically react with other aldehydes.

Chemical Transformations of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity.

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.org The nitro group can be reduced to a variety of other nitrogen-containing functional groups, most commonly an amine (aniline derivative).

A wide array of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Common Reducing Agents and Conditions:

| Reagent/System | Product | Notes |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Amine | A common and clean method. wikipedia.org |

| Iron (Fe) in acidic media (e.g., HCl) | Amine | A classic and industrially significant method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) in acid | Amine | A widely used laboratory method. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Can offer selectivity in some cases. wikipedia.org |

| Zinc (Zn) in aqueous NH₄Cl | Hydroxylamine | Partial reduction is possible under controlled conditions. wikipedia.org |

This table is interactive and can be sorted by column.

The resulting 2-aminophenyl derivative is a crucial precursor for the synthesis of various heterocyclic compounds, such as quinolines.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position. However, this deactivating effect makes electrophilic substitution on the 2-nitrophenyl ring of this compound challenging.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (NAS) , particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of a suitable leaving group (like a halogen) on the ring by a strong nucleophile.

Reactivity of the Aliphatic Chloromethyl Moiety

The chloromethyl group adjacent to the carbonyl group (an α-chloroketone) is a highly reactive electrophilic site. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. chemistrysteps.com

This moiety readily participates in nucleophilic substitution reactions , typically following an Sₙ2 pathway. jove.comjove.com The reaction is generally performed with less basic nucleophiles, as strong bases can favor enolate formation and lead to side reactions. jove.com

Common Reactions of the Chloromethyl Group:

| Nucleophile | Reagent Example | Product Type |

| Amines | Ammonia, primary/secondary amines | α-Amino ketone |

| Thiols/Thiolates | Sodium thiophenoxide | α-Thioether ketone |

| Carboxylates | Sodium acetate | α-Acyloxy ketone (ester) |

| Azide Ion | Sodium azide | α-Azido ketone |

| Iodide Ion | Sodium iodide (Finkelstein reaction) | α-Iodo ketone |

This table is interactive and can be sorted by column.

This reactivity is frequently exploited in the synthesis of heterocyclic compounds. For instance, the reaction of α-haloketones with thiourea or thioamides is a common route to thiazoles. Intramolecular reactions between this site and a nucleophilic group generated from the reduction of the nitro group are key steps in syntheses like the Friedländer annulation for quinolines. iipseries.org

Nucleophilic Displacement Reactions

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this compound a potent electrophile, susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of other α-haloketones, which are widely used as building blocks in organic synthesis.

The general mechanism for nucleophilic displacement at the α-carbon involves the direct attack of a nucleophile, leading to the expulsion of the chloride ion. The rate of this reaction is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state.

A variety of nucleophiles can be employed in these reactions. For instance, soft nucleophiles such as thiourea and its derivatives are known to react with α-chloroketones to form thiazole derivatives. In a typical reaction, the sulfur atom of thiourea attacks the α-carbon, displacing the chloride. Subsequent intramolecular condensation between the nitrogen of the thiourea and the carbonyl group of the ketone leads to the formation of a five-membered thiazole ring. While specific studies on this compound are not prevalent in the literature, the reaction with thiourea can be expected to yield a 2-amino-4-(2-nitrobenzyl)thiazole.

Similarly, amine nucleophiles can react with this compound to afford α-aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. The table below summarizes the expected products from the reaction of this compound with a selection of common nucleophiles, based on the established reactivity of α-chloroketones.

| Nucleophile | Reagent Example | Expected Product |

| Thiol | Thiophenol | 1-(Phenylthio)-3-(2-nitrophenyl)propan-2-one |

| Amine | Aniline | 1-(Phenylamino)-3-(2-nitrophenyl)propan-2-one |

| Azide | Sodium Azide | 1-Azido-3-(2-nitrophenyl)propan-2-one |

| Thiourea | Thiourea | 2-Amino-4-(2-nitrobenzyl)thiazole |

Participation in Intramolecular Cyclization Processes

The ortho-disposed nitro and propan-2-one substituents on the phenyl ring of this compound create a scaffold that is highly amenable to intramolecular cyclization reactions, particularly for the synthesis of heterocyclic systems like quinolines. A common and powerful strategy for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.

In the case of this compound, the nitro group can be readily reduced to an amino group in situ using a variety of reducing agents, such as iron in acetic acid, sodium dithionite, or catalytic hydrogenation. The resulting intermediate, 1-Chloro-3-(2-aminophenyl)propan-2-one, contains both the nucleophilic amino group and the electrophilic ketone necessary for intramolecular cyclization.

The subsequent intramolecular aldol-type condensation would lead to the formation of a six-membered ring, which upon dehydration, would yield the aromatic quinoline core. The acetyl group at the 3-position of the quinoline ring would be derived from the ketone moiety of the starting material. The reaction of the α-chloro-β-(2-nitrophenyl)ketone would likely proceed through a reductive cyclization pathway.

The following table outlines the key steps and intermediates in the proposed intramolecular cyclization of this compound to form a quinoline derivative.

| Step | Transformation | Intermediate/Product |

| 1 | Reduction of the nitro group | 1-Chloro-3-(2-aminophenyl)propan-2-one |

| 2 | Intramolecular nucleophilic attack | Dihydroquinoline intermediate |

| 3 | Dehydration | 3-Acetyl-2-chloroquinoline |

Integrated Reaction Mechanisms Involving Multiple Functional Groups

The true synthetic utility of this compound lies in reaction sequences where multiple functional groups participate in a concerted or sequential manner to build complex molecular architectures. A prime example of such an integrated mechanism is the synthesis of substituted quinolines via a domino reaction involving both nucleophilic substitution and intramolecular cyclization.

For instance, a one-pot reaction could be envisioned where an external nucleophile first displaces the chloride. The resulting intermediate, now bearing a new substituent at the α-position, can then undergo reductive cyclization as described previously. This approach allows for the introduction of diversity at what will become the 2-position of the quinoline ring.

Consider the reaction with a primary amine. The initial nucleophilic substitution would yield an α-aminoketone. Subsequent reduction of the nitro group would generate a 1,2-diaminophenyl intermediate. This intermediate could then undergo a more complex cyclization and aromatization sequence, potentially leading to the formation of a benzodiazepine or a quinoxaline derivative, depending on the reaction conditions.

A particularly elegant integrated process would be a reductive cyclization followed by an in-situ nucleophilic substitution on the resulting quinoline. For example, after the formation of 3-acetyl-2-chloroquinoline, the chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents at this position by reacting the intermediate with various nucleophiles.

The following table illustrates a hypothetical integrated reaction sequence starting from this compound.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Reductive Cyclization | Fe / CH₃COOH | 3-Acetyl-2-chloroquinoline |

| 2 | Nucleophilic Aromatic Substitution | Aniline, heat | 3-Acetyl-2-(phenylamino)quinoline |

This integrated approach highlights the versatility of this compound as a precursor for the synthesis of a diverse array of substituted heterocyclic compounds. The ability to orchestrate a sequence of reactions involving its multiple functional groups in a controlled manner is a testament to its potential in synthetic organic chemistry.

Synthesis and Characterization of Derivatives and Analogues of 1 Chloro 3 2 Nitrophenyl Propan 2 One

Exploration of Positional Isomers and Structural Analogues within the Nitrophenylpropanone Class

The nitrophenylpropanone framework allows for significant structural diversity through the exploration of positional isomers and the introduction of various substituents. Positional isomers, which have the same molecular formula but differ in the position of substituents on the aromatic ring, are of particular interest. In the case of nitrophenylpropanone derivatives, the nitro group can be located at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring.

The electronic and steric properties of these isomers are expected to vary significantly, which in turn affects their chemical reactivity and spectroscopic characteristics. For instance, the ortho-isomer, 1-Chloro-3-(2-nitrophenyl)propan-2-one, may exhibit intramolecular interactions between the nitro group and the propanone side chain, which are absent in the meta and para isomers.

While detailed comparative studies on the synthesis and characterization of all positional isomers of 1-Chloro-3-(nitrophenyl)propan-2-one are not extensively documented in readily available literature, information on related structures allows for a general comparison. The table below outlines the basic properties of some known structural analogues, highlighting the diversity within this class of compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 1-(3-Chloro-5-nitrophenyl)propan-2-one | C₉H₈ClNO₃ | 213.62 | A positional isomer where the chloro and nitro groups are on the phenyl ring. |

| 2-Chloro-1-(2-methyl-3-nitrophenyl)propan-1-one | C₁₀H₁₀ClNO₃ | 227.64 | A structural analogue with a methyl group on the phenyl ring and the chloro group on the propanone chain. |

| 1-(4-Chloro-3-nitrophenyl)propan-2-one | C₉H₈ClNO₃ | 213.62 | Another positional isomer with a different substitution pattern on the phenyl ring. |

| 1-(4-nitrophenyl)-3-phenyl-propan-1-one | C₁₅H₁₃NO₃ | 255.27 | An analogue where the chloro group is replaced by a phenyl group, and the nitro group is in the para position. A synthesis reference for this compound is available in the Journal of Organic Chemistry. chemsynthesis.com |

Impact of Substituent Modifications on Chemical Reactivity and Synthetic Utility

The chemical reactivity of nitrophenylpropanone derivatives is heavily influenced by the nature and position of substituents on the phenyl ring. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation is a result of the inductive effect and resonance, which pull electron density away from the ring.

The position of the nitro group dictates its directing effect for further substitution reactions on the phenyl ring. Generally, electron-withdrawing groups are meta-directing. Therefore, in the case of this compound, further electrophilic aromatic substitution would be expected to occur at the meta positions relative to the nitro group.

The chloro substituent on the propanone chain introduces a reactive site for nucleophilic substitution reactions. The reactivity of this position can be modulated by the electronic effects of the substituents on the phenyl ring. An electron-withdrawing nitro group on the phenyl ring can influence the electrophilicity of the carbonyl carbon and the adjacent carbon bearing the chlorine atom.

The table below summarizes the expected impact of different substituents on the chemical reactivity of the nitrophenylpropanone core.

| Substituent Type (on phenyl ring) | Position | Expected Impact on Aromatic Ring Reactivity | Expected Impact on Side-Chain Reactivity |

| Electron-withdrawing (e.g., -NO₂) | Ortho, Para | Strong deactivation, meta-directing | May increase the electrophilicity of the carbonyl carbon, making the side chain more susceptible to nucleophilic attack. |

| Electron-withdrawing (e.g., -NO₂) | Meta | Strong deactivation, meta-directing | The electronic effect on the side chain is less pronounced compared to ortho and para positions due to the lack of direct resonance. |

| Electron-donating (e.g., -OCH₃) | Ortho, Para | Activation, ortho, para-directing | May decrease the electrophilicity of the carbonyl carbon, potentially reducing the rate of nucleophilic attack on the side chain. |

| Halogen (e.g., -Cl) | Any | Deactivation, ortho, para-directing | The inductive electron-withdrawing effect can influence the reactivity of the side chain. |

This table is based on established principles of physical organic chemistry regarding substituent effects in aromatic systems.

Strategies for Designing and Synthesizing Functionalized Derivatives

The synthesis of functionalized derivatives of this compound can be approached through several strategic pathways. These strategies generally involve either the construction of the substituted phenylpropanone backbone from simpler precursors or the modification of a pre-existing nitrophenylpropanone core.

One common approach is the Friedel-Crafts acylation of a suitable nitro-substituted aromatic compound. For example, the reaction of nitrobenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst could potentially yield a mixture of nitrophenylpropanone isomers. Subsequent separation would be necessary to isolate the desired 2-nitro isomer. A two-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene has been described, involving Friedel-Crafts acylation followed by nitration. brainly.comgauthmath.com

Another strategy involves starting with a substituted nitrophenylacetic acid or a related derivative and extending the carbon chain. For instance, the synthesis of 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one has been achieved through the reaction of N-[(E)-(3-nitrophenyl)methylidene]aniline with triethylamine and chloroacetyl chloride. While this leads to a different heterocyclic core, the methodology for forming a C-Cl bond in proximity to a nitrophenyl group is relevant.

The synthesis of related chalcones, such as (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is often achieved through a Claisen-Schmidt condensation of an aromatic aldehyde and an aromatic ketone. researchgate.net This highlights a potential route to unsaturated precursors of the target molecule.

Furthermore, the chloro group on the propanone chain serves as a handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of derivatives with potentially interesting chemical properties.

The synthesis of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate for the synthesis of Apixaban, starting from p-nitroaniline, demonstrates a multi-step approach to building complex molecules containing the chloro-nitrophenyl moiety. wjpsonline.com

Advanced Synthetic Applications and Utility in Organic Synthesis

Role as a Key Building Block in Heterocyclic Chemistry

α-Haloketones are well-established as powerful precursors in the synthesis of a wide array of heterocyclic compounds. The ability of 1-Chloro-3-(2-nitrophenyl)propan-2-one to act as a dielectrophile, or to be converted into related intermediates, allows for its participation in various cyclization reactions. Analogous structures, such as hydrazonoyl halides, are considered important precursors for generating five- and six-membered heterocyclic rings. nih.govnih.gov The presence of both a nucleophile-accepting carbonyl group and a carbon atom susceptible to nucleophilic substitution (C1) provides the necessary functionality for building cyclic structures.

Oxadiazoles and their derivatives are a significant class of heterocyclic compounds that have garnered attention for their diverse applications in medicinal chemistry, materials science, and agriculture. ijper.org While numerous synthetic pathways to 1,3,4-oxadiazoles exist, they commonly involve the cyclization of diacylhydrazine precursors using dehydrating agents. nih.gov

This compound serves as a valuable starting material for accessing such precursors. For instance, it can react with various hydrazine (B178648) derivatives. A plausible synthetic route involves the reaction of the α-chloroketone with a carbohydrazide. The initial nucleophilic substitution of the chloride, followed by intramolecular cyclization and dehydration, can yield substituted oxadiazole derivatives. This strategic use of the compound's dual reactivity highlights its role as a key building block. A similar strategy has been reported where N'-(2-chloroacetyl)benzohydrazide intermediates are cyclized to form oxadiazole rings, demonstrating the utility of chloro-carbonyl structures in this context. nih.gov

| Reaction Site | Reagent Type | Potential Heterocyclic Product |

| C1 (CH₂Cl) & C2 (C=O) | Hydrazides, Thioamides | Oxadiazoles, Thiazoles |

| C1 (CH₂Cl) & C2 (C=O) | Amidines | Imidazoles |

| C1 (CH₂Cl) & C2 (C=O) | β-Ketoesters, Ammonia | Pyridines (via Hantzsch synthesis variants) |

Precursor for Diverse Compound Classes in Fine Chemical Synthesis

The synthetic utility of this compound extends beyond heterocyclic chemistry into the broader field of fine chemical synthesis. The molecule contains multiple reactive centers, allowing for a diverse range of chemical transformations.

Electrophilic Centers : The carbonyl carbon (C2) is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), leading to secondary alcohols. The C1 carbon is an electrophilic center for SN2 reactions, allowing for the introduction of various functional groups by displacing the chloride ion.

Enolate Formation : The methylene (B1212753) protons (C3), positioned between the carbonyl and the nitrophenyl group, can be abstracted by a base to form an enolate, which can then react with electrophiles.

This multifunctionality makes it an adaptable precursor for synthesizing more complex molecules. Related hydrazonoyl chlorides are noted as important intermediates for preparing pyrazoles and other heterocycles, underscoring the value of such chlorinated propanone structures in synthetic schemes. nih.gov

Utilization in the Development of Agrochemical Intermediates

Many modern agrochemicals, particularly fungicides, feature complex heterocyclic and aromatic structures. The synthesis of these compounds often relies on versatile intermediates that can be elaborated in multiple steps. There is a strong precedent for the use of chloropropane derivatives as key intermediates in the synthesis of potent fungicides. For example, the synthesis of prothioconazole (B1679736) involves an intermediate, 3-chloro-2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)-propan-2-ol. google.com This structure shares key features with this compound, namely a three-carbon backbone containing chlorine and a substituted phenyl ring. This similarity suggests that the title compound is a highly relevant precursor for developing new agrochemical agents or for optimizing the synthesis of existing ones. The nitrophenyl moiety, in particular, is a common feature in various bioactive molecules.

Contribution to Precursors for Materials Science Research

The unique electronic and structural features of this compound make it a candidate for the synthesis of precursors for materials science.

Nonlinear Optical (NLO) Materials : The 2-nitrophenyl group is a classic electron-withdrawing group, which, when incorporated into a larger conjugated system, can lead to materials with significant NLO properties. The compound can be used to attach this chromophore to other molecules.

Polymer Functionalization : The reactive α-chloroketone handle can be used to graft the 2-nitrophenyl moiety onto polymer backbones or surfaces, modifying their chemical and physical properties.

Precursor to Functional Amines : The nitro group is readily reduced to an amino group. This transformation opens up a vast area of chemistry, allowing the resulting aminophenyl derivative to be used as a monomer in the synthesis of polyamides or polyimines, or as a site for further functionalization.

Furthermore, oxadiazole derivatives, which can be synthesized from this precursor, are known for their applications in materials science, including as electron-transport materials in organic light-emitting diodes (OLEDs). ijper.org

Potential for Stereoselective Synthesis and Chiral Building Block Applications

While this compound is achiral, it possesses a prochiral carbonyl group. Stereoselective reduction of this ketone can lead to the formation of a chiral chlorohydrin (β-chloroalcohol). Chiral chlorohydrins are exceptionally valuable building blocks in asymmetric synthesis, serving as direct precursors to chiral epoxides, amino alcohols, and other important synthons.

The synthesis of chiral molecules from structurally related propane (B168953) backbones has been demonstrated to be of significant interest. For example, an efficient asymmetric total synthesis of the natural phenylpropanoid, threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, has been developed, establishing the absolute configuration of the natural product through methods like Sharpless asymmetric dihydroxylation. researchgate.net This precedent highlights the synthetic value of achieving stereocontrol in such systems and underscores the potential of this compound as a substrate for developing new chiral building blocks.

| Transformation | Product Type | Synthetic Value |

| Asymmetric Ketone Reduction | Chiral β-Chloroalcohol | Precursor to chiral epoxides, diols, amino alcohols |

| Enolate Alkylation | α-Substituted Ketone | Creation of a new stereocenter adjacent to the carbonyl |

Spectroscopic and Structural Characterization Methodologies in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete structural elucidation of 1-Chloro-3-(2-nitrophenyl)propan-2-one would involve ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY, HSQC, and HMBC, to map the connectivity of all atoms within the molecule.

For this compound, one would expect to observe distinct signals in the ¹H NMR spectrum corresponding to the protons on the aromatic ring and the aliphatic chain. The protons of the methylene (B1212753) group adjacent to the nitrophenyl ring (Ar-CH₂) and the methylene group adjacent to the chlorine atom (Cl-CH₂) would show characteristic chemical shifts and coupling patterns. However, a search of the scientific literature and spectral databases did not yield any published experimental NMR data for this specific compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on predictive models and not experimental data, as none was found in the literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~200.0 |

| CH₂Cl | ~4.3 | ~48.0 |

| CH₂Ar | ~4.0 | ~40.0 |

| C-NO₂ (Aromatic) | - | ~148.0 |

| C-CH₂ (Aromatic) | - | ~134.0 |

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₉H₈ClNO₃), the expected exact mass would be approximately 213.0193 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. Key fragmentation pathways could include the loss of a chlorine radical (•Cl), cleavage of the bond between the carbonyl group and the adjacent methylene groups, and fragmentation of the nitrophenyl moiety. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak. Despite the theoretical fragmentation patterns, no experimental mass spectrometry data has been published for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), the carbon-chlorine bond (C-Cl), and the aromatic ring.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Ketone C=O Stretch | 1730 - 1710 |

| Aromatic C=C Bending | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1360 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore would be expected to produce strong absorption bands in the UV region of the spectrum. Specific experimental IR and UV-Vis spectra for this compound are not available in the current body of scientific literature.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. To perform this analysis, the compound must first be obtained in a crystalline form suitable for diffraction studies. A search of crystallographic databases reveals that no crystal structure has been determined and deposited for this specific molecule. While crystal structures for related compounds, such as hydrazone derivatives of nitrophenyl propanones, have been reported, this data cannot be extrapolated to the title compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis for Conformational Preferences

Molecular modeling techniques, such as molecular mechanics and ab initio methods, would be employed to explore the conformational landscape of 1-Chloro-3-(2-nitrophenyl)propan-2-one. The molecule possesses several rotatable bonds, primarily around the propan-2-one backbone and the linkage to the 2-nitrophenyl group.

A systematic conformational search would identify various low-energy structures (conformers). Key dihedral angles to be investigated would include the C-C-C-C backbone and the angle of the nitro group relative to the phenyl ring. The analysis would likely reveal the most stable conformers, governed by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and dipole-dipole interactions. It would be hypothesized that the bulky chloro and 2-nitrophenyl groups would arrange themselves to minimize steric clash, likely resulting in a staggered conformation along the propane (B168953) chain.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-Ar) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | 65 |

| B | ~180° (anti) | 0.85 | 30 |

| C | ~-60° (gauche) | 1.50 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would provide deep insights into the electronic properties of this compound.

Calculations would determine the distribution of electron density, revealing the polarization of bonds and the location of electron-rich and electron-deficient regions. The electronegative chlorine atom, the carbonyl oxygen, and the nitro group would be expected to be regions of high electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The HOMO would likely be localized on the nitrophenyl ring, while the LUMO might be centered on the carbonyl group and the C-Cl bond, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, these calculations can predict spectroscopic properties. Theoretical vibrational frequencies (IR and Raman spectra) could be computed and compared with experimental data to confirm the structure. Similarly, NMR chemical shifts (¹H and ¹³C) and UV-Visible absorption spectra could be predicted, aiding in the characterization of the molecule.

Table 2: Predicted Electronic and Spectroscopic Data for this compound

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G* |

| Major IR Absorption (C=O) | ~1730 cm⁻¹ | DFT/B3LYP/6-31G* |

| ¹H NMR Shift (CH₂ adjacent to C=O) | ~3.8 ppm | GIAO/DFT |

Note: This table presents hypothetical data that would be the target of quantum chemical calculations.

Computational Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational methods are instrumental in mapping out potential reaction mechanisms. For this compound, a key reaction to investigate would be its susceptibility to nucleophilic substitution at the carbon bearing the chlorine atom.

By modeling the reaction with a representative nucleophile (e.g., hydroxide (B78521) ion), the entire reaction coordinate could be mapped. This involves locating the transition state structure, which represents the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor in determining the reaction rate. Theoretical studies could also explore other potential reactions, such as enolate formation or reactions involving the nitro group. These investigations provide a molecular-level understanding of the compound's reactivity and stability.

Note: This table is a conceptual representation of the data that would be generated from reaction pathway calculations.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-chloroketones, including 1-Chloro-3-(2-nitrophenyl)propan-2-one, has traditionally relied on methods that can involve hazardous reagents and generate significant waste. mdpi.com Future research will undoubtedly focus on creating more efficient, safer, and environmentally benign synthetic protocols.

Key areas for development include:

Greener Chlorinating Agents: A shift away from using molecular chlorine or traditional acid chlorides is essential. organic-chemistry.org Research into alternative chlorinating agents like N-chlorosuccinimide (NCS), trichloroisocyanuric acid, or iodobenzene (B50100) dichloride could offer milder and more selective reaction conditions. organic-chemistry.orgorganic-chemistry.org

Catalytic Approaches: The development of catalytic methods for the α-chlorination of the parent ketone, 3-(2-nitrophenyl)propan-2-one, would be a significant advancement. Organocatalysis, in particular, presents an opportunity for asymmetric chlorination, yielding chiral building blocks. organic-chemistry.org

Continuous Flow Synthesis: Implementing continuous flow technologies can enhance safety, particularly when dealing with potentially unstable intermediates or exothermic reactions. researchgate.netnuph.edu.ua Flow chemistry allows for precise control over reaction parameters, rapid optimization, and easier scalability, making it an attractive platform for the synthesis of this reactive compound. researchgate.net

| Proposed Synthetic Strategy | Key Features | Potential Advantages |

| Direct α-chlorination with NCS | Use of a solid, safer chlorinating agent. | Mild conditions, improved safety profile. |

| Flow-based Synthesis | Microreactor technology for precise control. | Enhanced safety, scalability, and efficiency. researchgate.netnuph.edu.ua |

| Organocatalytic Chlorination | Asymmetric catalysis for chiral synthesis. | Access to enantiomerically enriched products. organic-chemistry.org |

Discovery of Novel Chemical Transformations and Derivatization Opportunities

The bifunctional nature of this compound provides a rich platform for discovering new reactions and creating a diverse library of derivatives. The α-chloroketone moiety is a potent electrophile, while the nitro group can be transformed into various other functionalities. nih.govnumberanalytics.com

Intramolecular Cyclization: A particularly promising avenue is the reduction of the ortho-nitro group to an amino group. The resulting 3-(2-aminophenyl)-1-chloropropan-2-one could undergo spontaneous or catalyzed intramolecular cyclization. This strategy could provide access to important heterocyclic scaffolds, such as dihydroquinolines or other nitrogen-containing ring systems, which are prevalent in medicinal chemistry.

Reactions with Nucleophiles: As a versatile alkylating agent, the compound can react with a wide array of nitrogen, oxygen, and sulfur nucleophiles to form diverse heterocyclic structures like thiazoles, oxazoles, and pyrazines. nih.gov

Derivatization of the Carbonyl Group: The ketone functionality can be readily derivatized to form oximes, hydrazones, or imines. nih.govpsu.edu These derivatives not only offer routes to further functionalization but may also possess unique biological properties. For instance, derivatization with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic method for ketone characterization and can be used to create novel complex molecules. yorku.caresearchgate.netnih.govresearchgate.net

Favorskii Rearrangement: Investigation into the Favorskii rearrangement of this specific substrate could lead to the formation of substituted 2-nitrophenylpropanoic acid derivatives, which are valuable synthetic intermediates. wikipedia.org

| Transformation Type | Reagents / Conditions | Potential Products |

| Reductive Cyclization | 1. Reduction (e.g., Fe/HCl, H₂/Pd) 2. Base | Dihydroquinolines / Indole derivatives |

| Heterocycle Synthesis | Thioamides, amidines, hydrazines | Thiazoles, imidazoles, pyrazines nih.gov |

| Carbonyl Derivatization | Hydroxylamine, Hydrazines | Oximes, Hydrazones nih.govpsu.edu |

Expansion of Synthetic Applications into Underexplored Chemical Spaces

The true potential of this compound lies in its application as a strategic starting material to access novel and complex molecular architectures that are currently difficult to synthesize.

Medicinal Chemistry Scaffolds: The heterocyclic systems accessible from this compound, particularly those derived from reductive cyclization, are of high interest in drug discovery. Research could focus on synthesizing libraries of these compounds for screening against various biological targets.

Domino and Cascade Reactions: The dual reactivity of the molecule is well-suited for the design of domino or cascade reactions. For example, an initial nucleophilic substitution at the α-carbon could be followed by a reaction involving the nitro group or the ketone, allowing for the rapid construction of molecular complexity from a simple starting material.

Synthesis of Natural Product Analogues: The structural motifs that can be generated from this compound may mimic portions of complex natural products. This allows for the synthesis of simplified analogues to study structure-activity relationships.

In-depth Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and predicting new ones. A synergistic approach combining experimental studies with computational modeling will be key.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. up.ac.zarsc.org This is particularly valuable for understanding the influence of the ortho-nitro group on the reactivity of the α-chloroketone system and for elucidating complex cyclization pathways. up.ac.za

Kinetic Studies: Experimental kinetic analysis of its reactions with various nucleophiles can provide quantitative data on its reactivity and help validate computational models. These studies can elucidate the precise role of steric and electronic effects imparted by the 2-nitrophenyl substituent.

Intermediate Trapping: For multi-step or cascade reactions, the use of trapping agents or spectroscopic techniques (e.g., in-situ IR or NMR) can help identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

By pursuing these avenues of research, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple chemical entity into a powerful tool for chemical innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.